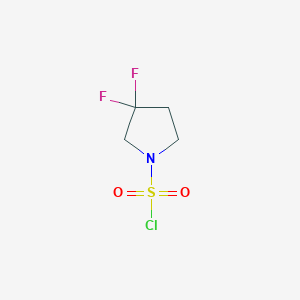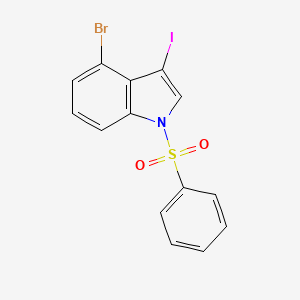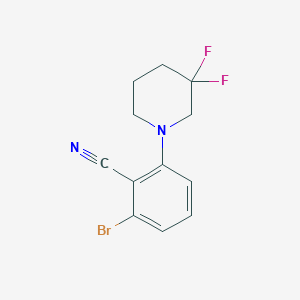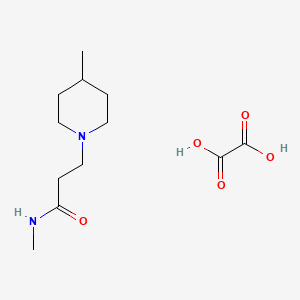
N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid
概要
説明
N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid is a versatile chemical compound that plays a crucial role in scientific research. It is known for its applications in drug synthesis, catalysis, and material science. The compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(4-methylpiperidin-1-yl)propanamide typically involves the reaction of N-methylpiperidine with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-methyl-3-(4-methylpiperidin-1-yl)propanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production costs. Quality control measures are implemented to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-methyl-3-(4-methylpiperidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-methyl-3-(4-methylpiperidin-1-yl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Applied in the production of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-methyl-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis and as a building block in organic chemistry.
N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in similar applications as N-methyl-3-(4-methylpiperidin-1-yl)propanamide.
Uniqueness
N-methyl-3-(4-methylpiperidin-1-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research makes it a valuable compound in multiple fields.
特性
IUPAC Name |
N-methyl-3-(4-methylpiperidin-1-yl)propanamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C2H2O4/c1-9-3-6-12(7-4-9)8-5-10(13)11-2;3-1(4)2(5)6/h9H,3-8H2,1-2H3,(H,11,13);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKOVVFVMZCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


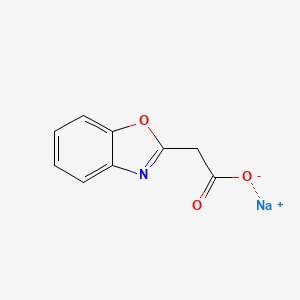
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)




